4-Bromo-2-(trifluoromethoxy)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

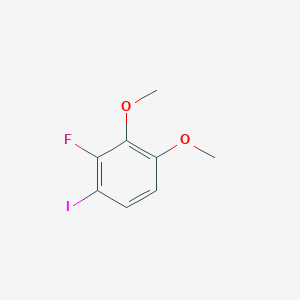

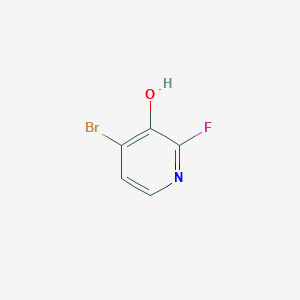

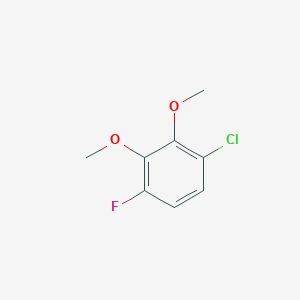

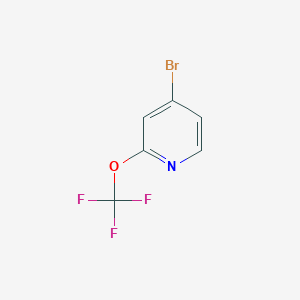

4-Bromo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrF3NO. It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethoxy)pyridine is represented by the InChI code: 1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H . The molecular weight of this compound is 242 .Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)pyridine has a molecular weight of 242 . It is a pale-yellow to yellow-brown liquid . The compound has a refractive index of n20/D 1.478 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Applications in Life Sciences : 4-Bromo-2-(trifluoromethoxy)pyridine has been synthesized efficiently on a large scale. Its regioselective functionalization through organometallic methods has led to its use as an important building block in life sciences-oriented research. This compound's structural properties have also been analyzed through X-ray crystallography and in silico studies (Manteau et al., 2010).

Synthesis of Herbicide Intermediates : 4-Bromo-2-(trifluoromethoxy)pyridine is a key intermediate in synthesizing trifloxysulfuron, an effective herbicide. The synthesis process from nicotinamide has been optimized for yield efficiency (Zuo Hang-dong, 2010).

Chemical and Biological Properties

Trifluoromethoxylation and Nucleophilic Properties : An isolable pyridinium trifluoromethoxide salt derived from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene has been used effectively for SN2 reactions in forming trifluoromethyl ethers, demonstrating the compound's role in nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Spectroscopic Characterization and Antimicrobial Activities : 4-Bromo-2-(trifluoromethoxy)pyridine has been characterized spectroscopically (FT-IR and NMR) and its structure optimized using density functional theory. Its antimicrobial activities were tested, showing potential biomedical applications (Vural & Kara, 2017).

Catalysis and Reaction Studies

Role in Electrocatalysis : The compound has been used in Fe(III)-meso-tetra(pyridyl)porphyrins, acting as electrocatalysts for dioxygen reduction in aqueous acidic solution. Its 2-pyridyl derivatives were more selective for the desired 4-electron reduction than 4-pyridyl complexes (Matson et al., 2012).

Synthesis of Novel Derivatives via Suzuki Cross-Coupling : It has been used in the synthesis of novel pyridine-based derivatives, indicating its utility in creating complex organic molecules and potential applications in biological activities (Ahmad et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the compound can be considered to target the organoboron reagents used in the reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound likely participates in the transmetalation step . This is a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

As a component in the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of a wide range of organic compounds.

properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVNEACVAXOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.